Home > Products > Screening Compounds P134991 > Chloramphenicol succinate (sodium)
Chloramphenicol succinate (sodium) -

Chloramphenicol succinate (sodium)

Catalog Number: EVT-12566240
CAS Number:
Molecular Formula: C15H15Cl2N2NaO8
Molecular Weight: 445.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Chloramphenicol Sodium Succinate (preferred); Chloramphenicol (broader).
Overview

Chloramphenicol succinate (sodium) is a sodium salt derivative of chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is classified as an antibiotic and is particularly notable for its ability to inhibit bacterial protein synthesis. The succinate form serves as a prodrug, which means it is converted into the active form of chloramphenicol in the body, enhancing its therapeutic efficacy while reducing potential side effects associated with the parent compound.

Source and Classification

Chloramphenicol succinate sodium salt is synthesized from chloramphenicol through esterification with succinic anhydride. It falls under the classification of antibiotics, specifically targeting gram-negative and gram-positive bacteria. Its chemical structure can be described by the International Union of Pure and Applied Chemistry name: D-threo-(-)-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-p-nitrophenethyl]acetamide α-(sodium succinate) .

Synthesis Analysis

The synthesis of chloramphenicol succinate involves several steps:

  1. Raw Materials: The primary raw materials are chloramphenicol and succinic anhydride.
  2. Catalysis: Pyridine is commonly used as a catalyst to facilitate the esterification reaction.
  3. Reaction Conditions: The reaction typically occurs in acetone as a solvent, at elevated temperatures (around 60 °C), and under reflux conditions for approximately 30 minutes. The molar ratio of succinic anhydride to chloramphenicol is maintained at about 1:1.2 to optimize yield .
  4. Purification: After the reaction, the product undergoes purification processes including distillation and acid-base extraction to yield high-purity chloramphenicol succinate .
Molecular Structure Analysis

Chloramphenicol succinate sodium salt has a molecular formula of C15H15Cl2N2NaO8C_{15}H_{15}Cl_{2}N_{2}NaO_{8} and a molecular weight of approximately 404.25 g/mol. The structural representation includes two chlorine atoms, a nitro group, and a succinate moiety attached to the chloramphenicol core structure. This structural configuration is crucial for its function as an antibiotic, allowing it to effectively bind to bacterial ribosomes .

Chemical Reactions Analysis

Chloramphenicol succinate undergoes hydrolysis in vivo to release active chloramphenicol. This reaction is essential for its pharmacological activity, as the active form inhibits protein synthesis by binding to the 50S ribosomal subunit of bacteria, thus preventing peptide bond formation during translation . The hydrolysis reaction can be represented as follows:

Chloramphenicol succinate+H2OChloramphenicol+Succinic acid\text{Chloramphenicol succinate}+H_2O\rightarrow \text{Chloramphenicol}+\text{Succinic acid}

This conversion highlights the importance of enzymatic activity in converting prodrugs into their active forms.

Mechanism of Action

The mechanism of action of chloramphenicol involves its binding to the bacterial ribosome's 50S subunit, where it inhibits protein synthesis by blocking the peptidyl transferase activity necessary for peptide bond formation. This inhibition leads to bacteriostatic effects, meaning it stops bacterial growth rather than killing bacteria outright. Chloramphenicol's effectiveness against a wide range of bacteria makes it a valuable tool in treating serious infections when other antibiotics are ineffective or contraindicated .

Physical and Chemical Properties Analysis

Chloramphenicol succinate sodium salt exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and acetone, which facilitates its use in various formulations.
  • Stability: Generally stable under recommended storage conditions but should be protected from light and moisture .
  • pH: The pH of reconstituted solutions typically ranges around neutral, which is important for compatibility with biological systems .

These properties are critical for its formulation into injectable solutions or oral preparations.

Applications

Chloramphenicol succinate sodium salt is utilized in various scientific and clinical applications:

  • Antibiotic Therapy: Used primarily for treating serious infections caused by susceptible organisms when other antibiotics are not effective.
  • Research Tool: Employed in studies investigating protein synthesis mechanisms at the ribosomal level, antibiotic resistance mechanisms, and gene expression regulation.
  • Structural Biology: Aids in elucidating ribosomal function through crystallography studies that provide insights into antibiotic interactions with ribosomes .
Introduction to Chloramphenicol Succinate (Sodium) as a Pharmaceutical Entity

Historical Development and Regulatory Milestones

The historical trajectory of chloramphenicol succinate sodium reflects evolving understandings of antibiotic efficacy and toxicity:

  • 1947: Chloramphenicol was first isolated from Streptomyces venezuelae, marking the first antibiotic derived from a soil bacterium with broad-spectrum activity [4].
  • 1949: Chemical synthesis achieved, enabling mass production and eliminating dependence on biological sources [4].
  • 1950s: The succinate ester derivative was developed to address chloramphenicol’s poor water solubility, facilitating intravenous formulations for systemic infections [2].
  • 1960s-1980s: Regulatory restrictions emerged globally following reports of idiosyncratic aplastic anemia. The U.S. FDA mandated boxed warnings highlighting fatal blood dyscrasias and restricted indications to serious infections where safer alternatives are ineffective or contraindicated [1] [2] [4].
  • 2000s: Designation as a WHO Essential Medicine (though primarily for the base compound), reflecting its continued importance in specific life-threatening infections despite safety concerns [4].

Table 1: Regulatory Evolution of Chloramphenicol Succinate Sodium

Time PeriodRegulatory ActionBasis
1950sInitial approvals for IV formulationsAddressing urgent need for broad-spectrum parenteral antibiotics
1960s-1970sBlack box warnings introduced (US/EU)Post-marketing surveillance linking therapy to fatal aplastic anemia
1980s-PresentRestricted to second/third-line use in most guidelinesRisk-benefit reassessment favoring newer, safer antibiotics

Current Clinical Indications and Therapeutic Rationale

Chloramphenicol succinate sodium remains a critical therapeutic agent in specific contexts where its pharmacological profile outweighs potential risks:

  • Typhoid Fever (Salmonella Typhi Infections): Despite emerging resistance, it retains utility in resource-limited settings or when isolates demonstrate confirmed susceptibility via antimicrobial sensitivity testing. Treatment requires 8-10 days post-defervescence to prevent relapse [2] [4].
  • Bacterial Meningitis: Particularly Haemophilus influenzae type B (Hib) in penicillin-allergic patients or regions lacking advanced diagnostics. Its exceptional cerebrospinal fluid (CSF) penetration (reaching 50-89% of serum concentrations) provides therapeutic levels against susceptible meningeal pathogens [2] [4].
  • Rickettsial Infections & Psittacosis: First-line efficacy against obligate intracellular pathogens like Rickettsia and Chlamydophila psittaci due to intracellular accumulation [2] [4].
  • Cystic Fibrosis Pulmonary Exacerbations: Used in combination regimens targeting multidrug-resistant pathogens, particularly Stenotrophomonas maltophilia [2].
  • Multidrug-Resistant Gram-Positive Infections: Emerging role against vancomycin-resistant Enterococcus faecium (VRE), with >80% susceptibility reported in surveillance studies, positioning it as a last-resort agent [4] [1].

The therapeutic rationale hinges on its:1) Broad-Spectrum Activity: Encompassing Gram-positive, Gram-negative, anaerobic, and atypical bacteria [1].2) Favorable Tissue Distribution: Achieving therapeutic concentrations in brain, liver, kidneys, and lungs [4].3) Bacteriostatic Action: Via reversible binding to the 50S ribosomal subunit, inhibiting peptidyl transferase and protein synthesis [1].

Table 2: Spectrum of Activity of Chloramphenicol Against Key Pathogens

Pathogen CategoryKey Susceptible OrganismsMIC Range (μg/mL)Resistance Notes
Gram-negative BacilliSalmonella spp., H. influenzae, Bacteroides0.015 - 16Increasing β-lactamase-mediated resistance in Hib
Gram-positive CocciStreptococcus pneumoniae, Enterococcus spp.2 - 128~20% VRE resistance reported
Intracellular PathogensRickettsia spp., Chlamydophila psittaci≤1 (most strains)Rarely documented
Pseudomonas aeruginosaMost strains>128Intrinsically resistant

Global Usage Trends and Epidemiological Significance

Utilization patterns of chloramphenicol succinate sodium demonstrate stark geographical disparities driven by regulatory policies, resource availability, and resistance epidemiology:

  • High-Income Countries (US/EU/Australia): Use is highly restricted. It is reserved for laboratory-confirmed, multidrug-resistant infections (e.g., VRE bacteremia) or life-threatening rickettsial diseases where tetracyclines are contraindicated. Per capita consumption is minimal, estimated at <0.01 defined daily doses (DDD)/1000 inhabitants/day [3] [4].
  • Hong Kong/Southeast Asia: Exceptionally high utilization persists, with community consumption exceeding Western rates by 11–442 fold. This reflects its affordability and empirical use in febrile illnesses like typhoid and rickettsioses [3].
  • Low/Middle-Income Countries (LMICs): Remains a cornerstone for meningitis and enteric fever despite resistance concerns. WHO guidelines cautiously endorse its role in bacterial meningitis when third-generation cephalosporins are inaccessible [4] [1].

Notably, epidemiological studies challenge assumed correlations between high usage and aplastic anemia incidence. Hong Kong’s aplastic anemia mortality rate (0.4/1000 deaths) remains lower than England/Wales (1.0/1000) despite vastly higher chloramphenicol exposure, suggesting multifactorial etiology [3]. Resistance trends significantly influence usage:

  • Salmonella Typhi: High-level resistance (MICs >256 μg/mL) now exceeds 60% in South Asia, diminishing its typhoid utility [4].
  • Enterococci: Sustained susceptibility (≈80%) against VRE maintains relevance in nosocomial MDR infections globally [1] [4].

Table 3: Global Mortality Impact of Diseases Treated with Chloramphenicol Succinate Sodium

Disease EntityAnnual Global DeathsRegions of Highest BurdenRole of Chloramphenicol
Enteric Fever~135,000South Asia, Sub-Saharan AfricaDeclining due to resistance; alternative needed
Bacterial Meningitis~300,000"Meningitis Belt" of AfricaWHO-recommended alternative if first-line unavailable
Plague<500Madagascar, Congo, PeruHistorically effective; gentamicin preferred now
Multidrug-Resistant VRE~5,400 (US/EU)Global, highest in tertiary hospitalsRe-emerging as salvage therapy

Properties

Product Name

Chloramphenicol succinate (sodium)

IUPAC Name

sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate

Molecular Formula

C15H15Cl2N2NaO8

Molecular Weight

445.2 g/mol

InChI

InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1

InChI Key

RPLOPBHEZLFENN-HTMVYDOJSA-M

Canonical SMILES

C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.